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Compound of Interest

Compound Name: 4-Ethynyl-2-methylaniline
CAS No.: 146141-31-3
Cat. No.: B583632
. J

In the landscape of drug discovery and materials science, the utility of a chemical building
block is defined by its structure, reactivity, and physical properties. 4-Ethynyl-2-methylaniline,
a substituted aniline, emerges as a compound of significant interest. It combines the
nucleophilic and aromatic characteristics of the aniline core, a common scaffold in medicinal
chemistry, with the versatile reactivity of a terminal alkyne, a key functional group for modern
synthetic transformations like click chemistry. The ortho-methyl group provides steric and
electronic modulation, offering a handle to fine-tune molecular interactions and properties.

This guide is designed for researchers, chemists, and drug development professionals. It
moves beyond a simple data sheet to provide a comprehensive analysis of the physical
properties of 4-Ethynyl-2-methylaniline. Recognizing that publicly available experimental data
for this specific molecule is limited, we will employ a standard scientific approach: leveraging
data from structurally similar analogues to predict properties and detailing the robust, validated
experimental protocols required for their definitive determination. This document serves as both
a repository of known information and a practical manual for the empirical characterization of
this promising synthetic intermediate.

Section 1: Molecular Identity and Structural Insights

A molecule's physical properties are a direct consequence of its three-dimensional structure
and the nature of its constituent atoms and bonds.
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Core ldentification

o |[UPAC Name: 4-Ethynyl-2-methylaniline
e CAS Number: 215589-37-0

e Molecular Formula: CoHsN

e Molecular Weight: 131.17 g/mol

Caption: 2D Chemical Structure of 4-Ethynyl-2-methylaniline.

Structural Dissection and Property Implications

The structure of 4-Ethynyl-2-methylaniline contains three key functional regions that dictate
its physicochemical behavior:

e The Aniline Moiety (-CeH3-NH2): The amino group imparts basicity to the molecule, although
it is a weak base due to the delocalization of the nitrogen lone pair into the aromatic ring.[1]
This amine function is a hydrogen bond donor and acceptor, suggesting a tendency for self-
association in the solid state and solubility in protic solvents.

e The Ortho-Methyl Group (-CHs): Positioned adjacent to the amino group, the methyl group
introduces what is known as the "ortho effect."[2] This has two consequences:

o Steric Hindrance: It can sterically hinder the amino group, potentially reducing its basicity
compared to an un-substituted analogue by impeding solvation of the conjugate acid.

o Electronic Effect: As an electron-donating group (EDG), it slightly increases the electron
density on the ring and the nitrogen atom, which would typically increase basicity.[2] The
net effect on pKa is a balance of these opposing factors.

e The Para-Ethynyl Group (-C=CH): This terminal alkyne is a relatively nonpolar, rigid
functional group. The acidic nature of the terminal alkyne proton is generally very weak but
allows for specific reactions. The triple bond is a region of high electron density (a t-system),
enabling it to participate in C-H---1t interactions.[3] Its presence is crucial for synthetic
applications, particularly in forming carbon-carbon bonds or in copper-catalyzed azide-alkyne
cycloadditions (CUAAC) "click chemistry".[4]
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Section 2: Physicochemical Properties - Knowns
and Inferences

Direct experimental data for 4-Ethynyl-2-methylaniline is not abundant. However, by
analyzing its constituent parts and comparing it to well-characterized analogues, we can
construct a reliable profile of its expected physical properties.

Summary of Physical State and Comparative Data

The compound is known to be a solid at room temperature. This distinguishes it from many
simple substituted anilines which are liquids. The solid state is likely due to efficient crystal
packing and intermolecular forces, such as hydrogen bonding via the -NHz group.

Molecular . . .
. Melting Boiling Density
Compound  Weight ( Form . .
Point (°C) Point (°C) (g/mL)
g/mol )
4-Ethynyl-2- )

3 131.17 Solid N/A N/A N/A
methylaniline
4- .

- Crystalline 99-101 @ 13 ~1.05
Ethynylaniline  117.15 98-102 (dec.) )
) Powder Torr (Predicted)
2-

Ethynylaniline  117.15 Liquid N/A 229-230 1.030
[5]

4-Ethyl-2-

methylaniline] 135.21 N/A N/A N/A N/A
6]

4-

Ethylaniline[5  121.18 Liquid -5 216 0.975

]

Analysis and Predictions:
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Melting Point: The melting point of 4-ethynylaniline is quite high (98-102 °C), likely due to
strong intermolecular hydrogen bonding and 1t-stacking. Given that 4-Ethynyl-2-
methylaniline is also a solid with similar functional groups, its melting point is expected to
be in a comparable, elevated range. The ortho-methyl group might slightly disrupt the crystal
packing efficiency compared to 4-ethynylaniline, but a melting point well above room
temperature is anticipated.

Boiling Point: A high boiling point is expected due to the molecular weight and hydrogen
bonding capability. It will likely be higher than that of 4-ethylaniline (216 °C) and 2-
ethynylaniline (229-230 °C) and may require distillation under reduced pressure to prevent
decomposition.

Solubility: The aniline functionality suggests solubility in polar organic solvents like ethanol,
methanol, and acetone through hydrogen bonding.[7] Solubility in non-polar solvents like
hexane is expected to be limited.[7] Due to its utility as a building block, solubility in common
reaction solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and
dimethylformamide (DMF) is anticipated and essential for practical use.

Section 3: Gold-Standard Protocols for
Characterization

To move from prediction to empirical fact, a series of standardized, self-validating experiments

are required. The causality behind each step is critical for ensuring data integrity.

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Protocol: Melting Point Determination via Capillary
Method

Rationale: The melting point is a fundamental thermodynamic property that serves as a
primary indicator of purity. A sharp, well-defined melting range (typically <1 °C) is
characteristic of a pure crystalline solid, while impurities depress and broaden this range.

Methodology:

o Sample Preparation: Finely powder a small amount (2-3 mg) of the dry solid.
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o Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a
small plug of material. Tap the sealed end on a hard surface to pack the material down to
a height of 2-3 mm.

o Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus
or a Thiele tube filled with mineral oil.

o Measurement: Heat the apparatus rapidly to about 15-20 °C below the expected melting
point. Then, decrease the heating rate to 1-2 °C per minute.

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and
the temperature at which the last crystal melts (T2). The melting range is T1-T2.

o Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Spectroscopic Structural Verification

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The combination
of NMR, IR, and MS is required for complete characterization.

o Rationale: NMR provides detailed information about the carbon-hydrogen framework of a
molecule. *H NMR reveals the number, connectivity, and chemical environment of protons,
while 13C NMR does the same for carbon atoms.

» 1H NMR Predictions (based on 4-ethynylaniline data[4][8]):

o Aromatic Protons (Ar-H): Expected in the & 6.5-7.5 ppm range. The substitution pattern will
lead to distinct singlet, doublet, or doublet of doublets.

o Amine Protons (-NHz): A broad singlet, typically in the & 3.5-4.5 ppm range, whose
position is concentration and solvent dependent.

o Acetylenic Proton (-C=CH): A sharp singlet expected around & 3.0 ppm.
o Methyl Protons (-CHs): A sharp singlet expected around & 2.0-2.5 ppm.

e 13C NMR Predictions (based on 4-ethynylaniline data[4]):
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o Aromatic Carbons: 4 110-150 ppm.

o Acetylenic Carbons (-C=CH): & 75-85 ppm.

o Methyl Carbon (-CHs): & 15-25 ppm.

o Experimental Workflow:
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[1. Weigh ~10 mg of sample)

\ 4
2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCls, DMSO-ds)

A4
G. Transfer to NMR tube)

\ 4
(4. Acquire *H Spectrum]

A4
[5. Acquire 13C Spectrum)

A4
G. Process Data (Fourier Transform, Phasing, Baseline CorrectionD

\ 4
[7. Integrate peaks (tH) and assign chemical shifts (*H & 13C))

A4
[8. Correlate with proposed structure)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Foreword: A Practical Guide to a Niche Building Block].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b583632#physical-properties-of-4-ethynyl-2-
methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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